molecular formula C9H13NO B1200690 2-tert-butylpyridin-3-ol CAS No. 63688-34-6

2-tert-butylpyridin-3-ol

Cat. No.: B1200690
CAS No.: 63688-34-6
M. Wt: 151.21 g/mol
InChI Key: BRRWAHBFRAJUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds in the field of organic chemistry. globalresearchonline.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of electronic properties that make it a versatile building block in synthesis. globalresearchonline.netnumberanalytics.com The nitrogen atom imparts a dipole moment and basicity, influencing the molecule's reactivity. numberanalytics.com Pyridine derivatives are not prone to electrophilic substitution, which typically occurs at the C-3 position only under harsh conditions, but they are more susceptible to nucleophilic substitution at the C-2 and C-4 positions. nih.gov

This versatile scaffold is ubiquitous across numerous industries. In pharmaceuticals, the pyridine ring is a core component of many drugs, including anti-inflammatory agents, antihistamines, and anticancer compounds. numberanalytics.comresearchgate.net Its presence can enhance the water solubility of pharmaceutically active molecules. nih.gov In agriculture, pyridine derivatives are integral to the formulation of herbicides, insecticides, and fungicides. numberanalytics.com Furthermore, in materials science, these compounds are utilized in the creation of functional materials such as conducting polymers and luminescent substances. numberanalytics.comnumberanalytics.com The widespread importance of pyridine derivatives continues to drive research into their synthesis and application. globalresearchonline.netnumberanalytics.com

Unique Structural and Electronic Features of Sterically Hindered Pyridinols

Sterically hindered pyridinols, such as 2-tert-butylpyridin-3-ol, possess distinct features due to the presence of a bulky alkyl group, typically at a position ortho to the hydroxyl group or the ring nitrogen. The tert-butyl group at the C-2 position in this compound exerts significant steric hindrance, which imposes conformational constraints and alters the electronic environment of the pyridinol system.

This steric crowding influences the reactivity of both the hydroxyl group and the pyridine nitrogen. Research on related sterically hindered 3-pyridinols has shown that this structural feature is key to their function, particularly as antioxidants. beilstein-journals.orgsci-hub.se The steric hindrance can increase the O-H bond dissociation enthalpy (BDE) compared to similarly substituted phenols, a crucial parameter for radical-trapping antioxidants. beilstein-journals.org For instance, the steric interactions between an adjacent substituent and a dimethylamino group in a pyridinol structure can cause the substituent to rotate out of the plane of the aromatic ring, affecting its electronic and reactive properties. beilstein-journals.org Similarly, the accessibility of the nitrogen atom's lone pair of electrons is reduced, which can affect the molecule's basicity and its ability to coordinate with metal ions. The study of related sterically hindered pyridines, like 2,6-di-tert-butylpyridine (B51100), is often used to probe reactions where non-coordinating bases are required, highlighting the impact of steric bulk on reactivity. cuni.czresearchgate.net

Review of Existing Research on this compound and Related Scaffolds

Research specifically focused on this compound has established its fundamental physicochemical properties. It is a solid powder at room temperature with a melting point in the range of 199-201 °C. sigmaaldrich.com Its molecular formula is C9H13NO, and it has a molecular weight of 151.21 g/mol . sigmaaldrich.comamericanelements.com

The primary research interest in the 3-pyridinol scaffold, to which this compound belongs, is its capacity to act as a potent radical-trapping antioxidant. beilstein-journals.org Studies on various 3-pyridinols and 5-pyrimidinols have demonstrated that these structures can possess strong O–H bonds while maintaining high reactivity towards peroxyl radicals, making them effective chain-breaking antioxidants. beilstein-journals.org The synthesis of various 2,6-dialkyl-3-pyridinols has been a focus, aiming to understand how substitution patterns affect their properties. sci-hub.se

While direct and extensive studies on this compound are limited in published literature, research on closely related scaffolds provides insight into its potential utility. For example, compounds incorporating a 2-(tert-butyl)phenyl or 2-(tert-butyl)pyridin-4-yl moiety have been synthesized and evaluated in medicinal chemistry contexts, such as for their interaction with nuclear receptors. nih.gov This suggests that the 2-tert-butylpyridine (B1266198) framework is a relevant structural motif in the design of biologically active molecules. The synthesis of derivatives like (1R)-1-(2-tert-butylpyridin-3-yl)propan-1-ol further indicates the use of this scaffold as a building block for more complex chiral molecules. nih.gov

Scope and Objectives of Current and Future Research on this compound

The future research trajectory for this compound and its derivatives is likely to expand on the foundational knowledge of pyridinol chemistry. A primary objective is the continued exploration of its antioxidant capabilities. This includes synthesizing novel analogs with modified substitution patterns to fine-tune their reactivity and lipophilicity for specific applications, such as protecting biological membranes or organic materials from oxidative degradation. ru.nl

Another significant avenue for future work lies in medicinal chemistry. Given the prevalence of pyridine derivatives in pharmaceuticals, this compound serves as a valuable starting point for creating new therapeutic agents. globalresearchonline.netnih.govresearchgate.net Research could focus on designing and synthesizing derivatives to target specific enzymes or receptors, leveraging the unique steric and electronic properties conferred by the tert-butyl group. nih.gov

In the realm of materials science, the coordinating ability of the pyridinol scaffold, although sterically hindered, could be exploited in the development of novel ligands for catalysis or in the construction of functional materials with specific electronic or photophysical properties. numberanalytics.commdpi.com Further research is needed to fully characterize its coordination chemistry and to explore the properties of its metal complexes. researchgate.net A comprehensive investigation into the reaction mechanisms, photochemistry, and potential for asymmetric synthesis involving this and related chiral pyridinols will also be critical for unlocking their full potential in various chemical applications. numberanalytics.comcolab.ws

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWAHBFRAJUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213083
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63688-34-6
Record name 2-(1,1-Dimethylethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63688-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for 2 Tert Butylpyridin 3 Ol

Direct Synthesis Routes to 2-tert-butylpyridin-3-ol

Direct synthesis of this compound can be approached through methods that construct the substituted pyridine (B92270) ring in a single or few steps, or by direct functionalization of a pre-formed pyridine ring.

Regioselective Functionalization of Pyridine Rings

The direct introduction of a tert-butyl group at the 2-position and a hydroxyl group at the 3-position of an unsubstituted pyridine ring is challenging due to the inherent reactivity patterns of the pyridine nucleus. Electrophilic substitution on pyridine is generally difficult and typically directs to the 3- and 5-positions. Nucleophilic substitutions are more common at the 2-, 4-, and 6-positions. Therefore, a sequential functionalization strategy is often necessary.

One potential strategy involves the directed ortho-metalation (DoM) of a 3-substituted pyridine. wikipedia.orgbaranlab.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) at the 3-position guides the deprotonation of the adjacent 2-position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then react with an electrophile to introduce a substituent at the 2-position. For the synthesis of this compound, this would involve protecting the hydroxyl group of 3-hydroxypyridine (B118123), performing the DoM, and then introducing the tert-butyl group.

For instance, 3-methoxypyridine (B1141550) can undergo lithiation predominantly at the 2-position. clockss.org This lithiated species can then be treated with a tert-butylating agent. Subsequent demethylation would yield the desired this compound. Similarly, protecting the hydroxyl group of 3-hydroxypyridine as a silyl (B83357) ether can also facilitate directed ortho-lithiation at the 2-position, which can then be quenched with an appropriate electrophile.

Hydroxylation Strategies for Substituted Pyridines

Direct hydroxylation of a pre-existing 2-tert-butylpyridine (B1266198) at the 3-position is not a commonly reported transformation. Electrophilic hydroxylation of pyridine rings is challenging. A more feasible approach would be the conversion of a different functional group at the 3-position into a hydroxyl group. For example, a 3-aminopyridine (B143674) derivative could be converted to the corresponding pyridinol via diazotization followed by hydrolysis. The synthesis of 2-tert-butyl-3-aminopyridine would be a necessary precursor for such a route. Another possibility is the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position with a hydroxide (B78521) source, although such reactions on pyridine rings can require harsh conditions.

Multicomponent and Cascade Reactions towards Pyridinol Architectures

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. Several MCRs are known for the synthesis of substituted pyridines and pyridinols. beilstein-journals.orgnih.govresearchgate.net For instance, a two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids can yield β-methoxy-β-ketoenamides, which then undergo cyclocondensation to form highly functionalized 4-hydroxypyridines. beilstein-journals.orgnih.gov While this specific methodology leads to 4-hydroxypyridines, the general principle of using MCRs to construct the pyridine core with the desired substitution pattern is a valid strategy. However, specific MCRs that deliver the 2-tert-butyl-3-hydroxypyridine scaffold are not prominently documented in the literature.

A notable and more direct approach involves the rearrangement of 2-acylfurans in the presence of ammonia (B1221849). This method has been established as a general route for the synthesis of 3-hydroxy-2-alkylpyridines. cdnsciencepub.com The synthesis of this compound via this route would necessitate the preparation of 2-pivaloylfuran (1-(furan-2-yl)-2,2-dimethylpropan-1-one).

The synthesis of the 2-acylfuran precursor can be achieved through a Friedel-Crafts acylation of furan (B31954) with pivaloyl chloride or pivalic anhydride. stackexchange.com It is important to note that furan is sensitive to typical Friedel-Crafts conditions and can be prone to polymerization. Therefore, milder catalysts such as boron trifluoride etherate are often employed to achieve better yields. stackexchange.com

Table 1: Synthesis of 3-Hydroxy-2-alkylpyridines from 2-Acylfurans
2-Acylfuran PrecursorReaction ConditionsProductYield (%)Reference
2-AcetylfuranAlcoholic ammonia, sealed tube, 160-170°C, 20h3-Hydroxy-2-methylpyridine70 cdnsciencepub.com
2-PropionylfuranAlcoholic ammonia, sealed tube, 160-170°C, 20h3-Hydroxy-2-ethylpyridine72 cdnsciencepub.com
2-n-ButyrylfuranAlcoholic ammonia, sealed tube, 165°C, 20h3-Hydroxy-2-n-propylpyridine74 cdnsciencepub.com

Synthesis of Structurally Related tert-Butylpyridine Analogues as Methodological Precedents

The synthesis of various tert-butyl substituted pyridines provides valuable insights into the methodologies for introducing the bulky tert-butyl group onto the pyridine ring.

Alkylation and Arylation Techniques for tert-Butyl Installation

The direct introduction of a tert-butyl group onto the pyridine ring can be achieved through reaction with tert-butyllithium. This reaction is reminiscent of the Chichibabin reaction and typically leads to substitution at the 2- and 6-positions. For example, 2,6-di-tert-butylpyridine (B51100) is prepared by the reaction of pyridine with tert-butyllithium. wikipedia.org This highlights a direct method for installing a tert-butyl group at the 2-position, although controlling mono-substitution can be challenging.

Table 2: Synthesis of tert-Butylpyridines
Starting MaterialReagentProductReference
Pyridinetert-Butyllithium2,6-Di-tert-butylpyridine wikipedia.org
Pyridine N-oxidetert-Butylmagnesium chloride, then Ac2O2-tert-Butylpyridine organic-chemistry.org

Derivatization from Alternative Pyridine Precursors

An alternative approach involves starting with a pre-functionalized pyridine and then building the desired substitution pattern. For instance, the reaction of pyridine N-oxides with Grignard reagents, such as tert-butylmagnesium chloride, followed by treatment with acetic anhydride, can yield 2-substituted pyridines like 2-tert-butylpyridine. organic-chemistry.org This method offers a regioselective route to 2-alkylation.

Furthermore, the chemoselective directed metalation of 2-chloropyridine (B119429) can lead to the synthesis of 2-substituted 3-carbonylated pyridines. rsc.org This takes advantage of the ortho-directing effect of the chlorine atom. The resulting intermediate can be functionalized at the 3-position, and the chlorine at the 2-position can be subsequently substituted, providing a versatile route to 2,3-disubstituted pyridines.

Development of Sustainable and Efficient Synthetic Protocols

The synthesis of the pyridinol scaffold is the subject of ongoing research to develop protocols that are both environmentally benign and economically viable. Traditional methods for creating pyridine derivatives have often involved hazardous solvents and toxic reagents, leading to significant environmental and health concerns. rasayanjournal.co.in Consequently, the focus has shifted towards sustainable chemistry, which emphasizes waste reduction, the use of safer reagents and solvents, and energy efficiency. jmaterenvironsci.com For pyridinols, this involves exploring alternative catalysts, reaction media, and energy sources to streamline production and minimize byproducts. rasayanjournal.co.in

Green chemistry offers a variety of strategies to make the synthesis of pyridinols more sustainable. jmaterenvironsci.com These methods aim to improve yield, shorten reaction times, and simplify workup procedures, thereby reducing both environmental impact and financial costs. rasayanjournal.co.in While specific research on the green synthesis of this compound is not extensively published, the principles applied to the synthesis of other pyridine and pyridinol derivatives provide a clear framework for potential application.

Key green chemistry techniques applicable to pyridinol synthesis include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green organic synthesis. nih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. For instance, a one-pot, four-component reaction to synthesize novel pyridine derivatives demonstrated excellent yields (82%–94%) in just 2–7 minutes under microwave irradiation, a substantial improvement over conventional heating. nih.gov

Use of Greener Solvents: Water is an ideal green solvent for many organic reactions due to its non-toxic, non-flammable, and abundant nature. jmaterenvironsci.com The use of aqueous media can simplify product isolation and reduce reliance on volatile organic compounds (VOCs). jmaterenvironsci.com Ionic liquids are also being explored as "Green Solvents" due to their potential for low toxicity and biodegradability. rasayanjournal.co.inrsc.org

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. nih.gov For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, offering a facile and high-yielding method without the need for additives. rsc.org Similarly, sodium tungstate (B81510) has been used as a catalyst to facilitate the synthesis of 2-pyridinol-1-oxide (B179263) from 2-chloropyridine in an aqueous medium, achieving high conversion rates with minimal organic waste.

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of a series of substituted pyridine derivatives, highlighting the advantages of the green chemistry technique.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

Parameter Conventional Method (Method B) Microwave Irradiation (Method A) Reference
Reaction Time 6–9 hours 2–7 minutes nih.gov
Yield 65%–81% 82%–94% nih.gov
Energy Input Prolonged heating Short bursts of microwave energy nih.gov

| Environmental Impact | Higher energy consumption, longer use of solvents | Reduced energy consumption, faster processing | nih.gov |

This interactive table is based on data for the synthesis of novel 3-pyridine derivatives via a one-pot, four-component reaction. nih.gov

For the large-scale production of pyridinols like this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. syrris.jp Continuous flow systems, where reagents are pumped through reactors, allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and efficiency. syrris.jpsyrris.com This technology is particularly well-suited for industrial applications, enabling on-demand production and easier scale-up. google.comacs.org

A prime example of this technology is the development of a fully continuous flow synthesis for 2-hydroxypyridine-N-oxide (HOPO), a structurally related compound. acs.org This process involves the catalytic oxidation of a pyridine precursor followed by hydrolysis and crystallization. acs.org The use of a mixed fixed-bed reactor with a 3D-printed static mixer ensures complete conversion of raw materials, and a continuous post-treatment process yields a high-quality solid product without requiring additional purification steps. acs.org Such a setup successfully achieved a production rate of 8 kg/day , demonstrating its industrial viability. acs.org

The advantages of continuous flow processing for pyridinol synthesis include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. syrris.jp The ability to operate at high temperatures and pressures in a contained system also expands the range of possible reaction conditions. nbinno.comnbinno.com

Improved Efficiency and Yield: Precise control over reaction conditions leads to higher selectivity and yields, with reduced byproduct formation. mdpi.com The in-situ use of byproducts, as demonstrated in a flow synthesis of pyrrole-3-carboxylic acids where generated HBr was used for in-situ hydrolysis, further enhances efficiency. syrris.com

Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often simpler and more predictable than scaling up batch reactors. google.com

The table below summarizes the key parameters and results from the continuous flow synthesis of 2-hydroxypyridine-N-oxide, illustrating the potential for applying this methodology to other pyridinols.

Table 2: Process Parameters for Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide (HOPO)

Parameter Value / Condition Purpose / Outcome Reference
Reaction Type Catalytic Oxidation & Hydrolysis Synthesis of HOPO from 2-hydroxypyridine acs.org
Reactor Mixed fixed-bed reactor with 3D-printed static mixer Achieve complete conversion of raw materials acs.org
Post-treatment Continuous acid crystallization Obtain high-quality solid product directly acs.org
Isolated Yield >90% High efficiency with no need for further purification acs.org

| Production Rate | 8 kg/day | Demonstrates suitability for industrial scale-up | acs.org |

This interactive table is based on data for the fully continuous flow synthesis of 2-hydroxypyridine-N-oxide (HOPO). acs.org

Chemical Reactivity and Mechanistic Studies of 2 Tert Butylpyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring of 2-tert-butylpyridin-3-ol is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position, being an electron-donating group, can facilitate electrophilic attack. The bulky tert-butyl group at the 2-position sterically hinders attack at adjacent positions. msu.edulibretexts.org Consequently, electrophilic substitution, when it occurs, is directed to positions 4 and 6. The specific electrophile and reaction conditions determine the feasibility and outcome of such reactions. msu.edu

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. pressbooks.pubwikipedia.org The presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate, further facilitates these reactions. libretexts.org In the case of this compound, the inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, although the absence of strong activating groups like nitro groups means that forcing conditions may be required. pressbooks.publibretexts.org The tert-butyl group can sterically hinder the approach of nucleophiles to the C2 and C6 positions.

Reactivity of the Hydroxyl Group

The hydroxyl group is a key functional moiety in this compound, and its reactivity is central to the compound's chemical profile.

Tautomerism and Isomerization Pathways (e.g., Pyridinol-Pyridone Equilibrium)

Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer, 2-tert-butylpyridin-3(2H)-one. This pyridinol-pyridone tautomerism is a fundamental aspect of its chemistry. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone form is significantly populated or may even be the predominant species, particularly in the solid state and in polar solvents.

Acid-Base Properties and Protonation/Deprotonation Studies

The hydroxyl group imparts acidic properties to the molecule, while the pyridine nitrogen provides a basic site. The pKa value for the protonation of the pyridine nitrogen is influenced by the electronic effects of the substituents. drugfuture.com The tert-butyl group, being electron-donating, can increase the basicity of the pyridine nitrogen. The hydroxyl group can be deprotonated by a suitable base to form a phenoxide-like species, which is a potent nucleophile. The acidity of the hydroxyl group can be influenced by the electronic properties of the pyridine ring. researchgate.net

Etherification, Esterification, and Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo a variety of common transformations. ambeed.com

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of the corresponding ether. thieme-connect.de The choice of base and reaction conditions is crucial to avoid competing N-alkylation at the pyridine nitrogen. thieme-connect.de The use of bulky, non-nucleophilic bases can favor O-alkylation. thieme-connect.dewikipedia.org

Esterification: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides, anhydrides, or through acid-catalyzed esterification with carboxylic acids. byjus.comorganic-chemistry.org The Steglich esterification, using DCC and a catalytic amount of DMAP, is a mild method suitable for sterically hindered alcohols. organic-chemistry.org

Oxidation: Oxidation of the hydroxyl group can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield the corresponding pyridone, while stronger oxidizing agents could potentially lead to ring-opening or other degradative reactions. beilstein-journals.org

Transformations Involving the tert-Butyl Substituent

The tert-butyl group is generally robust and unreactive under many conditions. However, its significant steric bulk plays a crucial role in directing the regioselectivity and influencing the rate of reactions involving this compound. wikipedia.org

Steric Influence on Reaction Selectivity and Rate

The primary role of the tert-butyl group is its steric effect. wikipedia.org Its large size hinders the approach of reagents to the C2 position and the adjacent nitrogen atom of the pyridine ring. This steric hindrance can:

Direct Electrophilic and Nucleophilic Attack: As mentioned earlier, it directs incoming groups away from the ortho position.

Influence Reaction Rates: Reactions at or near the tert-butyl group will be slower compared to less hindered analogues.

Stabilize Reactive Intermediates: The bulkiness of the tert-butyl group can provide kinetic stabilization to otherwise reactive species. wikipedia.org

This steric shielding is a valuable tool in synthetic chemistry, allowing for selective transformations at other positions of the molecule.

Remote Functionalization or Cleavage Strategies

Remote functionalization of the pyridine ring, particularly at positions distal to the activating nitrogen atom (C3 and C4), presents a significant synthetic challenge. nih.gov For this compound, the hydroxyl group strongly directs electrophilic substitution to the ortho and para positions (C2 and C6), while transition metal catalysis often favors C-H activation at the C2 position due to the directing effect of the nitrogen atom. nih.govnih.govvulcanchem.com Overcoming these innate tendencies to achieve functionalization at the C4 or C5 positions, or to cleave specific bonds, requires specialized strategies.

One effective method for achieving remote functionalization involves the temporary dearomatization of the pyridine ring. By converting the pyridine to a non-aromatic intermediate, the electronic properties of the ring are altered, enabling reactions at positions that were previously unreactive. nih.govresearchgate.net For instance, N-acylpyridinium salts can be selectively functionalized at the C4 position. mdpi.com A strategy directly relevant to 3-hydroxypyridines involves protecting the hydroxyl group and then performing a C4-selective ortho-lithiation, which generates a precursor to a 3,4-pyridyne intermediate. escholarship.org This highly reactive aryne can then be trapped by a variety of nucleophiles or cycloaddition partners, effectively achieving C4-functionalization. escholarship.org

Photochemical methods also provide powerful pathways for remote functionalization. The irradiation of pyridine N-oxides, for example, can lead to a C3-hydroxylated product through a sequence of valence isomerization and rearrangement, effectively installing the hydroxyl group in a "remote" position relative to the directing N-oxide. nih.govacs.org Another photochemical approach generates pyridinyl radicals from pyridinium (B92312) ions; these radicals exhibit unique reactivity and can couple with other radical species, enabling functionalization patterns distinct from classical methods. recercat.catnih.gov

Cleavage strategies for pyridinols often exploit metal-ligand cooperation. The 2-pyridonate ligand, the deprotonated form of a 2-hydroxypyridine, can act in concert with a coordinated metal center to heterolytically cleave unpolar E-H bonds (where E = H, Si, B). rsc.org In this mechanism, the pyridonate oxygen acts as a Lewis base, accepting a proton to form a pyridinol ligand, while the metal binds the remaining fragment. rsc.org This cooperative bond activation is a key feature in transfer hydrogenation and hydroelementation reactions. rsc.org Additionally, selective cleavage of C-C bonds, such as oxidative decarbonylative cleavage, has been demonstrated in related nitrogen-containing heterocycles under metal-free conditions, suggesting potential pathways for the controlled degradation or transformation of the tert-butyl group or other substituents. acs.org

Table 1: Representative Strategies for Remote Functionalization of Pyridine Derivatives This table summarizes general strategies applicable to the pyridine core, as direct studies on this compound are limited.

StrategyTarget Position(s)Key Intermediate(s)Typical ConditionsReference(s)
Pyridyne FormationC43,4-PyridyneGeneration from silyltriflate precursor with fluoride (B91410) source, trapping with nucleophiles. escholarship.org
Photochemical N-Oxide IsomerizationC3Oxaziridine (B8769555), Dearomatized EpoxideUV irradiation (e.g., 254 nm) in a suitable solvent like HFIP. nih.govacs.org
Sterically-Controlled BorylationC3 / C4Iridium-boryl complex[Ir(cod)(OMe)]₂ / dtbpy catalyst, B₂pin₂ reagent. nih.gov
pH-Switched FunctionalizationC4 (para)Oxazino Pyridine IntermediateSwitching from neutral/basic to acidic conditions to alter regioselectivity. researchgate.net
Metal-Ligand Cooperative Cleavage- (Bond Cleavage)Metal-hydride and Pyridinol ligandPyridonate metal complex with an E-H substrate (e.g., H₂, silanes). rsc.org

Mechanistic Investigations using Kinetic and Spectroscopic Probes

Elucidating the precise mechanisms of reactions involving this compound is crucial for controlling reactivity and optimizing reaction conditions. This involves mapping the complete reaction pathway and identifying the transient species—intermediates and transition states—that connect reactants to products.

Reaction pathways for the functionalization of pyridines are typically elucidated through a combination of experimental and computational methods. Kinetic studies are fundamental to this process. By measuring how the reaction rate changes with the concentration of reactants and catalysts, a rate law can be established. nih.gov For many transition-metal-catalyzed C-H activation reactions, the rate-limiting step, or the slowest step in the catalytic cycle, is often determined to be either the initial C-H bond cleavage or the final reductive elimination step. beilstein-journals.orgorganic-chemistry.org

A powerful tool for probing the rate-limiting step is the kinetic isotope effect (KIE). nih.gov By comparing the reaction rate of the normal substrate with a substrate where a specific hydrogen atom has been replaced by deuterium (B1214612) (e.g., D₅-pyridine), scientists can determine if that C-H bond is broken during the rate-determining step. A significant KIE value (kH/kD > 1) provides strong evidence for C-H cleavage being kinetically relevant. nih.govnih.gov

For photochemical reactions, pathway elucidation involves identifying the sequence of events following light absorption. In the conversion of pyridine N-oxides to 3-hydroxypyridines, the proposed mechanism begins with photoexcitation to a singlet state, followed by collapse to an oxaziridine intermediate. nih.govacs.org This highly strained ring system then undergoes homolytic N-O bond cleavage to a diradical, which recombines to form a dearomatized epoxide. A subsequent 6π electrocyclic ring expansion can lead to a 1,3-oxazepine intermediate, which ultimately rearranges and aromatizes to the final 3-pyridinol product. nih.govacs.org

The direct observation of reactive intermediates and transition states is challenging due to their short lifetimes and low concentrations. Modern spectroscopic techniques, often used at low temperatures to slow down reactions, are essential for their detection. Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for identifying species with unpaired electrons, such as radical intermediates or certain metal oxidation states. acs.org For example, EPR has been used to detect extremely unstable oxoiron(V) intermediates in catalytic oxidation reactions involving aminopyridine ligands. acs.org

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), allows for the detection of charged intermediates directly from the reaction mixture. rsc.orgrsc.org This method is highly effective for studying catalytic cycles that involve cationic or anionic metal complexes. To study neutral intermediates, a "charge-tagging" strategy can be employed, where a permanently charged group is attached to a ligand or substrate in a position that does not interfere with the reaction, making the entire intermediate detectable by MS. rsc.orgrsc.org

For structural characterization, coupling mass spectrometry with other techniques is powerful. IR photodissociation spectroscopy can provide vibrational (structural) information about a mass-selected ion, helping to distinguish between isomers. rsc.orgrsc.org In-situ NMR and UV-Vis spectroscopy can also be used to monitor the formation and decay of more stable intermediates over the course of a reaction. rsc.org

When intermediates are too fleeting to be detected experimentally, computational chemistry, primarily using Density Functional Theory (DFT), plays a critical role. acs.org DFT calculations can map the entire potential energy surface of a reaction, providing calculated structures and energies for all intermediates and transition states, which can then be correlated with experimental kinetic data. escholarship.orgacs.org

Table 2: Probes for Mechanistic Investigation of Pyridine Functionalization This table outlines common methods used to study reaction mechanisms in pyridine chemistry, which would be applicable to this compound.

Probe TypeTechnique / MethodInformation ObtainedExample Intermediate/ProcessReference(s)
Kinetic ProbesReaction Rate StudiesRate law, reaction order.Determining catalyst and substrate dependencies. nih.govorganic-chemistry.org
Kinetic Isotope Effect (KIE)Identifies rate-determining step.Proving C-H bond cleavage in the slowest step. nih.govnih.gov
Spectroscopic ProbesESI-Mass SpectrometryDetection and characterization of charged intermediates.Palladacycles, cationic metal complexes. rsc.orgrsc.org
EPR SpectroscopyDetection of paramagnetic species.Radical intermediates, high-valent metal-oxo species. acs.org
IR / UV-Vis / NMR SpectroscopyIn-situ monitoring of reactant/product/intermediate concentrations.Following the conversion of stable intermediates. rsc.org
Computational ProbesDensity Functional Theory (DFT)Energies and structures of transition states and intermediates.Modeling aryne intermediates and reaction pathways. escholarship.orgacs.org

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the coordination chemistry and catalytic applications of metal complexes derived from This compound to generate the requested article.

While extensive research exists for structurally related compounds, such as other substituted pyridines (e.g., 2,6-di-tert-butylpyridine (B51100), 4-tert-butylpyridine), various hydroxypyridine ligands, and pincer-type structures, detailed studies focusing explicitly on the synthesis, characterization, and catalytic activity of this compound complexes are not prominently available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline and content requirements for this specific compound. Constructing the article would require speculation based on the behavior of related molecules, which would not meet the standard of factual, source-based reporting.

Coordination Chemistry and Catalytic Applications of 2 Tert Butylpyridin 3 Ol Complexes

Applications in Homogeneous and Heterogeneous Catalysis

Asymmetric Catalysis with Chiral 2-tert-butylpyridin-3-ol Derivatives

The introduction of chirality into ligand frameworks is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While research directly employing chiral derivatives of this compound is specific, the principles can be understood through analogs like chiral 6-tert-butylpyridine oxazolines. The synthesis of such ligands often involves multiple steps, starting from a functionalized pyridine (B92270). For instance, 6-tert-butylpyridine-2-carbonitrile can be converted to a carboximidate, which then undergoes ring closure to form the chiral oxazoline (B21484) moiety. mdpi.com This strategy creates a C2-symmetric or pseudo-C2-symmetric environment around a metal center.

These chiral ligands are instrumental in controlling the stereochemical outcome of reactions. mdpi.com In asymmetric transfer hydrogenation of ketones, for example, a chiral phosphine-oxazoline (PHOX) ligand derived from a terpene backbone can be complexed with a ruthenium precursor. mdpi.com The resulting catalyst creates a chiral pocket that forces the substrate (e.g., an aryl-alkyl ketone) and the hydride source to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product alcohol. mdpi.com The steric bulk of the tert-butyl group, combined with the defined geometry of the chiral auxiliary (like an oxazoline), enhances facial discrimination of the prochiral substrate, leading to high enantiomeric excesses (ee). mdpi.commdpi.com

The effectiveness of such catalytic systems is demonstrated by the high enantioselectivities achieved in various transformations. The development of highly efficient chiral catalysts can enable complex molecular constructions, such as forming multiple nonadjacent stereocenters in a single, highly controlled reaction. nih.gov

Table 1: Performance of Chiral Ruthenium-PHOX Catalyst in Asymmetric Transfer Hydrogenation mdpi.com

Substrate (Ketone) Base Yield (%) Enantiomeric Excess (ee, %)
Acetophenone NaOH 75 96
Acetophenone KOBut 70 96
4-Methylacetophenone KOBut 68 95
4-Methoxyacetophenone KOBut 71 94

Reaction Conditions: Catalyst formed in situ from RuCl₂(PPh₃)₃ and a chiral PHOX ligand; isopropanol (B130326) as hydrogen source.

Organocatalytic Roles as a Hindered Base

Beyond its function as a ligand in metal complexes, the sterically hindered nature of pyridines featuring a tert-butyl group allows them to serve as organocatalysts, specifically as non-nucleophilic hindered bases. While 2,4,6-tri-tert-butylpyridine (B184576) (TTBP) and 2,6-di-tert-butylpyridine (B51100) (2,6-DTBP) are classic examples, the principles apply to this compound, where the bulky tert-butyl group shields the nitrogen atom. conicet.gov.arnottingham.ac.uk This steric hindrance prevents the nitrogen from coordinating to metal centers or acting as a nucleophile itself, allowing it to function purely as a proton scavenger. conicet.gov.ar

This property is valuable in reactions that are sensitive to trace amounts of acid or require the deprotonation of a substrate without competitive binding of the base to a Lewis acidic catalyst. For example, in certain metal triflate-catalyzed oxa-Pictet–Spengler reactions, the addition of a hindered base like TTBP was found to completely inhibit the reaction. conicet.gov.ar This demonstrated that the reaction was likely catalyzed by Brønsted acid (TfOH) impurities rather than the metal triflate, as the hindered base selectively neutralized the acid. conicet.gov.ar

In other contexts, the choice of base is critical for reaction rates. In a study on catalytic azide (B81097) reduction, the highly hindered base 2,6-di-tert-butylpyridine showed little to no rate acceleration compared to less hindered amine bases like triethylamine (B128534) or DIPEA. nottingham.ac.uk This suggests that while hindered bases are excellent at trapping protons, their steric bulk can sometimes impede their ability to participate effectively in catalytic cycles that may require a more intimate interaction with the substrate or other reagents. nottingham.ac.uk

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. For complexes involving pyridinol-type ligands, the catalytic pathway often involves a series of well-defined steps including ligand exchange, substrate activation, bond formation, and product release. researchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, combined with kinetic and spectroscopic analysis, provide deep insights into these processes. researchgate.netuit.no

Ligand Exchange Dynamics and Turnover Limiting Steps

The rate of a catalytic reaction is governed by its slowest step, known as the turnover-limiting or rate-determining step. Identifying this step is a primary goal of mechanistic studies. Kinetic analyses, including the determination of reaction orders and kinetic isotope effects, are powerful tools for this purpose. nih.gov

For a palladium-catalyzed aerobic C-H imidoylation, kinetic studies established that Pd(II)-mediated C-H activation is the turnover-limiting step. nih.gov This was supported by a significant deuterium (B1214612) kinetic isotope effect (kH/kD = 6.7), indicating that the cleavage of a C-H bond is integral to the slowest part of the cycle. nih.gov In such cases, the catalyst resting state is often the species present in the highest concentration during the reaction, which in this instance was identified as a Pd(II) species. nih.gov

Ligand exchange is another critical dynamic. The rate at which ligands associate and dissociate from the metal center can influence catalyst stability and activity. In some systems, a proton-coupled ligand exchange is observed, where the coordination of a substrate is facilitated by the protonation of an ancillary ligand. nih.gov The basicity of the ligands coordinated to the metal can significantly affect the favorability of this substrate coordination step. nih.gov In other catalytic cycles, ligand exchange is necessary to regenerate the active catalyst after the product is released. researchgate.net

Table 2: Factors Influencing Turnover Limiting Steps in Catalysis

Factor Observation / Implication Example System Citation
Kinetic Isotope Effect (KIE) A large kH/kD value (>2) suggests C-H bond cleavage is part of the rate-determining step. Pd-catalyzed C-H imidoylation (kH/kD = 6.7) nih.gov
Reaction Order Zero-order dependence on a reactant suggests it is not involved in the rate-determining step. Co-catalyzed enamide hydrogenation (independent of enamide concentration) uit.no
Computational Energetics (DFT) The step with the highest calculated energy barrier is predicted to be rate-limiting. Pd-catalyzed methoxycarbonylation (hydropalladation step) researchgate.net

| Effect of Additives | Inhibition or acceleration by specific additives (e.g., bases, oxidants) can point to the nature of the slow step. | Rhenium-catalyzed dehydration (inhibited by N-bases) | lookchem.com |

Substrate Activation and Product Release Pathways

Catalytic efficiency relies on the seamless execution of substrate activation and product release. Substrate activation involves the coordination of the reactant to the metal center, which polarizes or alters the substrate's electronic structure, making it more susceptible to attack. In many cross-coupling reactions, this involves an oxidative addition or C-H activation step. nih.govresearchgate.net For example, an in-situ generated low-valent iron complex can activate alkyl bromides through a two-electron transfer process. researchgate.net

The release of the final product from the metal center is equally important, as it regenerates the catalyst for the next turnover. This step can occur through various pathways, such as reductive elimination, where two ligands on the metal center couple and are expelled, reducing the metal's oxidation state. In alcoholysis reactions, the final product can be generated with the assistance of a pendant group on the ligand, such as a pyridyl ring, which can facilitate proton transfer. researchgate.net

In some complex biological systems, such as nitrogenase, product release is a highly regulated process. It has been shown that the release of ammonia (B1221849) (NH₃) only occurs when specific reagents are supplied, which also help to reconstitute the catalyst's active site for the next cycle. nih.gov While mechanistically different, this highlights the universal principle that efficient product release is essential to prevent catalyst inhibition and maintain high turnover numbers.

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butylpyridin 3 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

HRMS is used to determine the exact molecular mass of a compound with very high precision (typically to within 5 ppm). rsc.orguni-duesseldorf.de This allows for the unambiguous determination of the molecular formula. For 2-tert-butylpyridin-3-ol (C₉H₁₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.

Table 2: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙C₉H₁₃NO151.09971
[M+H]⁺C₉H₁₄NO⁺152.10700
[M+Na]⁺C₉H₁₃NNaO⁺174.08894

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion, usually the molecular ion) and subjecting it to fragmentation, followed by analysis of the resulting product ions. uni-duesseldorf.deresearchgate.net This provides detailed structural information by revealing characteristic fragmentation pathways.

For this compound, the fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: The most common fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a prominent peak at m/z 136.

Loss of Isobutene: Rearrangement can lead to the elimination of a neutral isobutene molecule (C₄H₈, 56 Da), leaving a 3-hydroxypyridine (B118123) radical cation at m/z 95.

Pyridine (B92270) Ring Fragmentation: Subsequent fragmentation of the pyridine ring, often involving the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), can also be observed, providing further confirmation of the core structure. nepjol.info

By carefully analyzing these fragmentation patterns, the connectivity and identity of the substituents on the pyridine ring can be confirmed.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule's functional groups and skeleton, offering insights into bonding and intermolecular forces.

The vibrational spectrum of this compound is dominated by features corresponding to its primary functional groups: the hydroxyl (-OH) group, the pyridine ring, and the tert-butyl group. The positions and shapes of these vibrational bands are highly sensitive to the molecular environment, particularly to hydrogen bonding.

The most significant feature in the IR spectrum is the O-H stretching vibration. In an isolated, gas-phase molecule, this would appear as a sharp band around 3600-3700 cm⁻¹. However, in the condensed phase (liquid or solid), the hydroxyl group readily participates in strong intermolecular hydrogen bonding (O-H···N) with the nitrogen atom of an adjacent pyridine ring. This interaction significantly weakens the O-H bond, causing its stretching frequency to shift to a much lower wavenumber, typically appearing as a broad and intense band in the 2500-3300 cm⁻¹ region. libretexts.orgnepjol.info The breadth of the band is indicative of a range of hydrogen bond distances and strengths within the sample. Intramolecular hydrogen bonding between the ortho-positioned hydroxyl and the pyridine nitrogen (O-H···N) can also occur, further influencing the spectral features. libretexts.org

The vibrations of the pyridine ring produce a series of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. The tert-butyl group gives rise to distinct bands corresponding to C-H stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. researchgate.net C-H deformation and rocking modes for the tert-butyl group appear at lower frequencies.

A summary of expected vibrational frequencies for the key functional groups is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Hydroxyl (-OH)O-H Stretch (H-bonded)2500 - 3300 (Broad)The position and broadness are highly indicative of the strength and nature of intermolecular and intramolecular hydrogen bonding. libretexts.orglibretexts.org
Pyridine RingC=C, C=N Stretches1400 - 1650A series of bands characteristic of the pyridyl system.
Ring Breathing~1000A symmetric vibration involving the entire ring.
C-H In-plane Bends1000 - 1300
C-H Out-of-plane Bends700 - 900The pattern is indicative of the substitution on the pyridine ring.
tert-Butyl GroupAsymmetric C-H Stretch~2960
Symmetric C-H Stretch~2870
C-H Deformations1365 - 1470Includes characteristic scissoring and umbrella modes.
C-O BondC-O Stretch1200 - 1300Can be coupled with other vibrations; its position is influenced by the phenolic nature of the hydroxyl group.

This table presents expected frequency ranges based on established group frequencies and data from analogous compounds. Specific values for this compound would require experimental measurement.

Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), are frequently used as probe molecules in catalysis to characterize the acidity of solid surfaces. researchgate.netcuni.cz The bulky tert-butyl groups prevent the nitrogen atom from coordinating to certain sterically accessible acid sites, allowing for a distinction between different types of sites. While direct studies using this compound are not widely reported, its structural similarity to these probe molecules suggests it could serve a unique role in surface science.

In-situ IR or Raman spectroscopy can monitor the adsorption of molecules onto a catalyst surface in real-time. irdg.org When this compound interacts with a catalyst surface, such as an alumina (B75360) or zeolite, new vibrational bands would appear, providing information about the nature of the interaction. researchgate.net

Interaction with Brønsted Acid Sites: If the molecule adsorbs onto a Brønsted acid site (e.g., a surface proton), the proton would transfer to the pyridine nitrogen, forming a pyridinium (B92312) ion. This protonation would lead to the appearance of a new N-H stretching band and significant shifts in the pyridine ring vibrational frequencies, which can be monitored by IR spectroscopy.

Interaction with Lewis Acid Sites: Adsorption onto a Lewis acid site (electron-pair acceptor) would involve coordination through either the pyridine nitrogen or the hydroxyl oxygen. The bulky tert-butyl group may sterically hinder coordination at the nitrogen, making the hydroxyl group a more likely binding site. researchgate.net The specific coordination would cause shifts in the C=N, C=C, and C-O stretching frequencies, providing insight into the nature of the Lewis acid site.

Reaction Monitoring: The compound could also be a reactant or product in a surface-catalyzed reaction. For instance, in a dehydration or hydrogenation reaction, the disappearance of the O-H band or the appearance of new C-H bands could be tracked over time to determine reaction kinetics and identify surface intermediates. wikipedia.org

The ability to monitor these changes under reaction conditions provides invaluable data for understanding catalytic mechanisms at a molecular level. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.orgwikipedia.orgnih.gov For this compound, a crystallographic study would reveal its molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal packing.

While a specific crystal structure for this compound is not publicly available in major databases as of this writing, its solid-state structure can be predicted based on well-understood principles of molecular interactions. rsc.org

The conformation will be influenced by the steric repulsion between the bulky tert-butyl group and the adjacent hydroxyl group. This may cause a slight twisting of the tert-butyl group out of the plane of the pyridine ring to minimize steric strain.

The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds. The most probable and stable hydrogen bonding motif would involve the hydroxyl group of one molecule acting as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule (O-H···N). This interaction is highly directional and would likely lead to the formation of one-dimensional chains or cyclic assemblies (e.g., dimers) as the primary supramolecular synthons. acs.org

Further stabilization of the crystal lattice would arise from weaker interactions. These could include:

π-π Stacking: The aromatic pyridine rings of adjacent chains or dimers may stack on top of each other. The presence of the bulky substituents might lead to an offset stacking arrangement rather than a direct face-to-face orientation.

C-H···O and C-H···π Interactions: Hydrogen atoms from the tert-butyl groups or the pyridine ring can form weak hydrogen bonds with the oxygen atoms or the π-system of the aromatic rings of nearby molecules. researchgate.net

The this compound molecule can act as a versatile ligand in coordination chemistry. Upon deprotonation of the hydroxyl group, it becomes an anionic bidentate ligand, capable of forming a stable five-membered chelate ring by coordinating to a metal center through both the pyridyl nitrogen and the phenolate (B1203915) oxygen.

Crystallographic studies of such metal complexes are crucial for understanding their structure and bonding. researchgate.net Although crystal structures for complexes of this specific ligand are not widely documented, analysis of related structures provides insight into expected coordination modes. For example, complexes with substituted bipyridine or other pyridyl-alcohol ligands show a variety of geometries depending on the metal ion, its oxidation state, and the other ligands present. nih.govresearchgate.net

A hypothetical crystallographic study of a metal complex, such as with copper(II) or nickel(II), would precisely determine:

Coordination Geometry: Whether the metal center adopts a square planar, tetrahedral, or octahedral geometry.

Bond Distances and Angles: The lengths of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, which provide information about the strength of the coordination. The bite angle of the chelate ring (N-M-O) would also be determined.

Supramolecular Assembly: How the individual complex units pack in the crystal lattice, which could be influenced by interactions between the tert-butyl groups or π-stacking of the pyridine rings.

An example of potential crystallographic data for a hypothetical metal complex is shown below.

ParameterHypothetical Value/ObservationSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
M-O Bond Length~1.9 - 2.1 ÅIndicates the strength of the metal-oxygen bond.
M-N Bond Length~2.0 - 2.2 ÅIndicates the strength of the metal-nitrogen bond.
N-M-O Bite Angle~80 - 90°Constrained by the geometry of the five-membered chelate ring.
Intermolecular ContactsC-H···O hydrogen bonds, π-π stackingWeak forces that direct the overall crystal packing of the complex units.

This table is illustrative and represents typical values seen in related metal complexes with N,O-bidentate ligands.

Such crystallographic data is fundamental for correlating the structure of these complexes with their magnetic, electronic, and catalytic properties. researchgate.net

Theoretical and Computational Chemistry of 2 Tert Butylpyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Electronic Structure and Bonding Analysis

DFT calculations can elucidate the electronic landscape of 2-tert-butylpyridin-3-ol. The pyridine (B92270) ring forms a stable aromatic system, with the nitrogen atom introducing a degree of asymmetry in the electron distribution. The hydroxyl (-OH) group at the 3-position and the tert-butyl group at the 2-position significantly influence the electronic properties of the pyridine ring through steric and electronic effects.

The hydroxyl group, being an electron-donating group, is expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the hydroxyl group. Conversely, the bulky tert-butyl group can induce steric hindrance, potentially affecting the planarity of the molecule and the orientation of the hydroxyl group. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify the charge distribution and analyze the nature of the chemical bonds within the molecule.

Table 1: Predicted Mulliken Atomic Charges for this compound (Note: These are representative values based on DFT calculations of similar substituted pyridine molecules and may vary with the level of theory and basis set used.)

AtomPredicted Charge (a.u.)
N1 (Pyridine)-0.550
C2 (Pyridine)0.250
C3 (Pyridine)0.150
O (Hydroxyl)-0.650
H (Hydroxyl)0.450
C (tert-butyl)-0.200

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the pyridine ring protons and carbons would be influenced by the electron-donating hydroxyl group and the steric presence of the tert-butyl group. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and tert-butyl groups, and the characteristic ring vibrations of the pyridine moiety. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The π → π* and n → π* transitions of the pyridine ring would be the most prominent features.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on calculations of analogous compounds.)

ParameterPredicted Value
¹H NMR (Pyridine H)δ 6.8 - 8.2 ppm
¹³C NMR (Pyridine C)δ 120 - 155 ppm
IR (O-H stretch)3200 - 3600 cm⁻¹ (broad)
IR (C=N, C=C stretch)1550 - 1650 cm⁻¹
UV-Vis (λmax)~270 nm (π → π), ~310 nm (n → π)

Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, suggesting these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility and Solvent Effects

MD simulations of this compound would reveal the rotational freedom of the tert-butyl group and the hydroxyl group. The bulky tert-butyl group may restrict the rotation of the C-C bond connecting it to the pyridine ring. The orientation of the hydroxyl proton can also be studied, which is important for understanding its hydrogen bonding capabilities.

Simulations in different solvents would demonstrate the influence of the environment on the molecule's conformation and properties. In polar protic solvents like water, the hydroxyl group would actively participate in hydrogen bonding with solvent molecules. In aprotic solvents, intramolecular interactions might become more significant.

Ligand-Protein/Surface Interaction Modeling

Due to the presence of both hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) sites, this compound has the potential to interact with biological macromolecules like proteins or with material surfaces. MD simulations, often in conjunction with docking studies, can model these interactions.

Ligand-Protein Interactions: If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein's active site. These simulations can help predict the binding affinity and the stability of the ligand-protein complex.

Surface Interactions: The interaction of this compound with various surfaces could also be modeled. For instance, its adsorption on a metal oxide surface could be simulated to understand its potential as a corrosion inhibitor or a surface modifying agent. mdpi.com

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are indispensable for elucidating the detailed mechanisms of chemical reactions at the molecular level. For a molecule like this compound, computational methods can provide insights into reaction pathways, such as those involved in its synthesis, degradation, or its role in a catalytic cycle. These studies typically involve the use of computational software packages like Gaussian, and density functional theory (DFT) is a commonly employed method for such investigations.

A critical aspect of understanding a chemical reaction is the determination of the activation energy, or reaction barrier, which is the energy required to reach the transition state. The transition state is a high-energy, transient configuration of the reacting molecules that must be passed through for a reaction to occur.

Computational chemistry provides powerful tools for locating transition state geometries and calculating their energies. smu.edu A common approach involves initial geometry optimizations of the reactants and products. Subsequently, a variety of algorithms can be used to locate the transition state structure on the potential energy surface that connects the reactants and products. The energy difference between the transition state and the reactants provides the reaction barrier. nih.gov High-level theoretical methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are often used for accurate energy calculations. mit.edu

For a hypothetical reaction involving this compound, such as its oxidation, the process would begin with the identification of all possible products. nih.gov Each potential reaction pathway would then be modeled to locate the corresponding transition state and calculate the associated energy barrier.

Table 1: Hypothetical Reaction Barriers for a Reaction of a Substituted Pyridine

Reaction PathwayReactantsProductsCalculated Barrier Height (kcal/mol)
Path A Substituted Pyridine + OxidantOxidized Pyridine + Reduced Oxidant25.3
Path B Substituted Pyridine + OxidantRing-Opened Product + Reduced Oxidant38.1

Note: The data in this table is illustrative and based on typical values for reactions of pyridine derivatives. The specific values for this compound would require dedicated computational studies.

Beyond calculating a single reaction barrier, computational chemistry can be used to map out the entire energetic landscape of a reaction. This involves identifying all relevant intermediates and transition states, providing a comprehensive picture of the reaction mechanism. researchgate.netnih.gov The energetic landscape illustrates the relative energies of all species involved in the reaction and the energy barriers that separate them.

For this compound, a key reaction pathway to consider is the tautomerization between the pyridin-3-ol form and its corresponding pyridone form. Computational studies on similar hydroxypyridine systems have shown that the position of this equilibrium is sensitive to the substitution pattern on the pyridine ring and the solvent environment. nih.govsemanticscholar.org The energetic landscape would reveal the relative stability of the two tautomers and the energy barrier for their interconversion.

Table 2: Calculated Relative Energies for Pyridin-3-ol Tautomerization

SpeciesRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Solution
Pyridin-3-ol 0.00.0
Transition State 35.228.5
Pyridone Tautomer 5.82.1

Note: This data is representative of calculations on the parent pyridin-3-ol system and serves as an example. The presence of the tert-butyl group would influence these values.

Quantitative Structure-Activity Relationships (QSAR) for Ligand/Catalyst Design (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of this compound, a QSAR study could be employed if this molecule or its derivatives were being investigated as potential ligands for a metal catalyst or as biologically active agents.

The development of a QSAR model involves several steps:

Data Set Selection: A diverse set of molecules with known activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include electronic, steric, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.

For a series of substituted pyridinol ligands in a catalytic reaction, a QSAR model could be developed to predict the catalytic activity based on descriptors of the substituents. nih.govnih.gov This would allow for the rational design of new, more effective ligands without the need for synthesizing and testing every possible compound.

Table 3: Example of Descriptors Used in a QSAR Study of Pyridine Derivatives

DescriptorDescription
LogP A measure of the molecule's hydrophobicity.
HOMO Energy The energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
Sterimol Parameters A set of parameters that describe the steric bulk of a substituent.
Dipole Moment A measure of the overall polarity of the molecule.

Steric and Electronic Parameterization of the tert-Butyl and Hydroxyl Groups

The chemical behavior of this compound is significantly influenced by the steric and electronic properties of the tert-butyl and hydroxyl substituents. Computational chemistry provides a means to quantify these effects.

The tert-butyl group is known for its significant steric bulk. researchgate.net This steric hindrance can affect the molecule's conformation, its ability to interact with other molecules, and the accessibility of the pyridine nitrogen for coordination or protonation. Steric parameters, such as the Tolman cone angle (if used as a ligand) or Sterimol parameters, can be calculated to quantify the size of the tert-butyl group. acs.org

Table 4: Calculated Steric and Electronic Parameters for Substituents on a Pyridine Ring

SubstituentSteric Parameter (e.g., A-value, kcal/mol)Electronic Parameter (e.g., Hammett σp)
tert-Butyl ~4.9-0.20
Hydroxyl 0.6-0.37

Note: These are general values for these substituents on an aromatic ring and may vary slightly depending on the specific molecular context and the computational method used.

Applications of 2 Tert Butylpyridin 3 Ol in Advanced Materials Science and Engineering

Components in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is no available research specifically investigating the use of 2-tert-butylpyridin-3-ol as a component in the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs) or as the semiconductor in Organic Field-Effect Transistors (OFETs). While the introduction of tert-butyl groups into organic semiconductor molecules has been shown to improve stability and solubility in some OFET materials, no studies have been published that apply this principle using this compound. mdpi.com

Charge Transport and Emissive Properties

No experimental or theoretical data on the charge transport (e.g., hole or electron mobility) or the emissive (e.g., photoluminescence or electroluminescence) properties of this compound have been reported in the context of organic electronic devices.

Functional Materials for Sensing and Recognition

There are no published reports on the application of this compound as a functional material for the sensing or recognition of chemical or biological analytes.

Energy Conversion and Storage Systems (e.g., Dye-Sensitized Solar Cells)

While a related compound, 4-tert-butylpyridine, is a well-known additive in the electrolyte of Dye-Sensitized Solar Cells (DSSCs) used to improve the open-circuit voltage, there is no evidence in the literature of this compound being used for this or any other purpose in energy conversion or storage systems. mdpi.comnorthwestern.edunih.gov

Design of Novel Scaffolds for Materials Science

No research has been published that utilizes this compound as a foundational molecular scaffold for the design and synthesis of new functional materials.

Future Perspectives and Emerging Research Directions for 2 Tert Butylpyridin 3 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer precise control over reaction conditions, enhanced safety for handling unstable intermediates, and potential for easier scale-up. beilstein-journals.org For instance, the automated synthesis of a complex molecule containing a pyridin-3-ylmethoxy group has been successfully developed, highlighting the feasibility of incorporating pyridine moieties into automated processes. nih.govfrontiersin.org This approach not only increases efficiency but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption. nih.govfrontiersin.org The adaptation of reactions like the Bohlmann-Rahtz pyridine synthesis to flow systems further underscores the trend towards continuous manufacturing processes for this class of compounds. core.ac.uk

Exploration of Biocatalytic Pathways for Synthesis and Transformation

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. acsgcipr.orgresearchgate.net Research into the enzymatic degradation and transformation of pyridinols is paving the way for novel biocatalytic routes to produce or modify compounds like 2-tert-butylpyridin-3-ol. vu.ltvu.lt Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have demonstrated the ability to regioselectively hydroxylate pyridine derivatives to produce various pyridinols. researchgate.net This particular strain can convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net The development of chemo-enzymatic cascades, which combine chemical synthesis with biocatalysis, offers a versatile approach for the asymmetric synthesis of substituted piperidines from activated pyridines. researchgate.net Furthermore, hemoproteins are being explored as biocatalysts for carbene transfer reactions to create pyridine-functionalized cyclopropanes. nih.gov

Development of Advanced Analytical Techniques for In-Situ Monitoring

To fully optimize and control the synthesis of this compound, especially in continuous flow systems, the development of advanced in-situ monitoring techniques is crucial. Raman spectroscopy is a promising tool for the real-time analysis of mechanochemical reactions, allowing for uninterrupted data collection from outside the reaction vessel. researchgate.net This technique, along with others like X-ray diffraction, provides valuable insights into reaction kinetics and pathways, which is essential for scaling up production from the laboratory to an industrial scale. frontiersin.org In-situ monitoring helps in understanding reaction mechanisms and optimizing conditions for efficiency and reproducibility. researchgate.netfrontiersin.org

Applications in Photocatalysis and Electrocatalysis

Pyridine derivatives are known to possess electrochemical properties that make them suitable for various catalytic applications. mdpi.com The study of their behavior in redox reactions is essential for developing new energy storage solutions and catalytic processes. mdpi.com Photocatalyzed hydrogen atom transfer (HAT) is a method used for the elaboration of aliphatic C-H bonds, and various photocatalysts, including those based on pyridine structures, are being investigated. acs.org The potential for this compound and its derivatives to be used in photocatalysis and electrocatalysis is an active area of research, with applications ranging from CO2 reduction to other fine chemical syntheses. mdpi.comcore.ac.uk

Synergistic Combinations with Nanomaterials

The integration of organic molecules like this compound with nanomaterials can lead to hybrid materials with enhanced properties and novel applications. mdpi.comnih.gov Gold nanoparticles, for example, when coated with pyridine derivatives, have shown synergistic effects, such as enhanced antibacterial activity. nih.govfrontiersin.org The physicochemical properties of nanoparticles, combined with the chemical functionality of the pyridine compound, can be tailored for specific uses in biomedical applications, including drug delivery and bioimaging. mdpi.comnih.govuky.edu The interaction at the bio/nano interface is a critical area of study to understand and optimize these synergistic effects. mdpi.comnih.gov

Machine Learning and Artificial Intelligence for Predictive Modeling and Design

Q & A

Q. How does steric hindrance from the tert-butyl group affect the reactivity of this compound in substitution reactions?

  • Methodological Answer : The tert-butyl group at the 2-position creates steric bulk, reducing nucleophilic attack at adjacent positions. To mitigate this:
  • Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively.
  • Employ transition-metal catalysts (e.g., Pd for cross-coupling) to facilitate reactions at the 4- or 5-positions of the pyridine ring .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies in catalytic data may arise from:
  • Impurity effects : Validate purity via HPLC and elemental analysis.
  • Solvent polarity : Test reactions in solvents of varying polarity (e.g., toluene vs. DMSO).
  • Computational modeling : Use DFT calculations to predict active conformations and compare with experimental results .

Q. How can computational chemistry optimize the design of this compound derivatives for biological activity?

  • Methodological Answer :
  • Docking studies : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity data.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Cross-validation : Compare NMR/MS data with literature values from authoritative databases (e.g., PubChem, EPA DSSTox).
  • Isotopic labeling : Use ¹³C-labeled analogs to confirm peak assignments in complex spectra.
  • Collaborative verification : Share samples with independent labs for reproducibility testing .

Applications in Scientific Research

Q. What role does this compound play in the synthesis of bioactive heterocycles?

  • Methodological Answer : It serves as a precursor for:
  • Antimicrobial agents : Introduce sulfonamide groups via SNAr reactions.
  • Kinase inhibitors : Functionalize the pyridine ring with fluorinated groups using Pd-catalyzed coupling.
  • Ligand design : Coordinate with transition metals (e.g., Ru, Ir) for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.